(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol (1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol
Brand Name: Vulcanchem
CAS No.: 32647-67-9
VCID: VC20817401
InChI: InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2
SMILES: C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Molecular Formula: C13H22O8
Molecular Weight: 306.31 g/mol

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol

CAS No.: 32647-67-9

Cat. No.: VC20817401

Molecular Formula: C13H22O8

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol - 32647-67-9

Specification

CAS No. 32647-67-9
Molecular Formula C13H22O8
Molecular Weight 306.31 g/mol
IUPAC Name hexane-1,2,3,4,5,6-hexol;phenylmethanediol
Standard InChI InChI=1S/C7H8O2.C6H14O6/c8-7(9)6-4-2-1-3-5-6;7-1-3(9)5(11)6(12)4(10)2-8/h1-5,7-9H;3-12H,1-2H2
Standard InChI Key KZAXZLXYAYCVLB-UHFFFAOYSA-N
Isomeric SMILES C1[C@@H]2[C@@H]([C@@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
SMILES C1C2C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C(O)O.C(C(C(C(C(CO)O)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator